molecular formula C9H10O2 B1664087 2'-Hydroxypropiophenone CAS No. 610-99-1

2'-Hydroxypropiophenone

Cat. No.: B1664087
CAS No.: 610-99-1
M. Wt: 150.17 g/mol
InChI Key: KDUWXMIHHIVXER-UHFFFAOYSA-N
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Description

It has a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 2’-Hydroxypropiophenone is the enzyme benzoylformate decarboxylase (BFD) found in Pseudomonas putida . BFD is a highly active biocatalyst that plays a crucial role in the synthesis of aromatic α-hydroxy ketones .

Mode of Action

2’-Hydroxypropiophenone interacts with its target, BFD, through a process known as enantioselective cross-coupling reaction . This reaction involves the conversion of benzaldehyde and acetaldehyde into the acyloin compound 2’-Hydroxypropiophenone .

Biochemical Pathways

The biochemical pathway affected by 2’-Hydroxypropiophenone involves the synthesis of aromatic α-hydroxy ketones . These compounds are valuable chiral building blocks used in the synthesis of various pharmaceuticals and natural products . 2’-Hydroxypropiophenone, in particular, is an essential intermediate in the stereoselective synthesis of diols .

Pharmacokinetics

Its molecular formula is c9h10o2 , and it has a molecular weight of 150.17 , which may influence its pharmacokinetic properties.

Result of Action

The result of 2’-Hydroxypropiophenone’s action is the production of aromatic α-hydroxy ketones . These compounds have unique features that make them commercially attractive and useful in the pharmaceutical and chemical industry . For instance, 1-phenylpropane-1,2-diol (PPD), an important agent and versatile building block in the pharmaceutical industry, can be obtained by subsequent oxidoreduction of 2’-Hydroxypropiophenone using alcohol dehydrogenase .

Action Environment

The action of 2’-Hydroxypropiophenone can be influenced by environmental factors such as temperature and pH . For example, the optimal conditions for the biotransformation of benzaldehyde and acetaldehyde into 2’-Hydroxypropiophenone by BFD were found to be 30 °C and a pH of 7 . Additionally, the use of calcium alginate (CA)–polyvinyl alcohol (PVA)-boric acid (BA)-beads for cell entrapment has been shown to enhance the production of 2’-Hydroxypropiophenone under aerobic conditions .

Biochemical Analysis

Biochemical Properties

2’-Hydroxypropiophenone plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with enzymes such as benzoylformate decarboxylase, which catalyzes the enantioselective cross-coupling reaction of benzaldehyde and acetaldehyde to produce 2’-Hydroxypropiophenone . This interaction is crucial for the production of optically active α-hydroxy ketones, which are important intermediates in the pharmaceutical industry.

Cellular Effects

2’-Hydroxypropiophenone has been shown to influence various cellular processes. In microbial cells, such as Pseudomonas putida, it is involved in the enantioselective synthesis of chiral compounds The compound affects cell function by participating in biochemical pathways that lead to the production of valuable intermediates

Molecular Mechanism

At the molecular level, 2’-Hydroxypropiophenone exerts its effects through binding interactions with enzymes and other biomolecules. For instance, it binds to benzoylformate decarboxylase, facilitating the enantioselective synthesis of chiral compounds This binding interaction is essential for the compound’s role in biochemical reactions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Hydroxypropiophenone can change over time. The compound is relatively stable under standard laboratory conditions, but its stability and degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that 2’-Hydroxypropiophenone can maintain its activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2’-Hydroxypropiophenone in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as promoting the synthesis of chiral intermediates. At high doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 2’-Hydroxypropiophenone is effective without causing harm.

Metabolic Pathways

2’-Hydroxypropiophenone is involved in several metabolic pathways, including the enantioselective synthesis of chiral compounds. It interacts with enzymes such as benzoylformate decarboxylase, which catalyzes the conversion of benzaldehyde and acetaldehyde into 2’-Hydroxypropiophenone . This compound can also be further metabolized into other valuable intermediates, such as 1-phenylpropane-1,2-diol, through subsequent oxidoreduction reactions .

Transport and Distribution

Within cells and tissues, 2’-Hydroxypropiophenone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can be influenced by factors such as its solubility and the presence of specific transporters that recognize and bind to it.

Subcellular Localization

2’-Hydroxypropiophenone is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, where it can exert its biochemical effects . The subcellular localization of 2’-Hydroxypropiophenone is crucial for its activity and function, as it ensures that the compound is present in the appropriate cellular environment for its intended biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Hydroxypropiophenone can be synthesized through the derivatization of salicylaldoxime. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that the synthesis involves the use of salicylaldoxime as a starting material, which undergoes chemical reactions to form the final product .

Industrial Production Methods

It is typically produced in small quantities for research purposes rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in the reactions of 2’-Hydroxypropiophenone include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from the reactions of 2’-Hydroxypropiophenone depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2’-Hydroxypropiophenone has several scientific research applications, including:

Comparison with Similar Compounds

2’-Hydroxypropiophenone can be compared with other similar compounds, such as:

The uniqueness of 2’-Hydroxypropiophenone lies in its specific chemical structure and the presence of the hydroxyl group at the 2’ position, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUWXMIHHIVXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209868
Record name 2'-Hydroxypropiophenone
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-99-1
Record name 2′-Hydroxypropiophenone
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Record name 2'-Hydroxypropiophenone
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Record name 2'-Hydroxypropiophenone
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Record name 2'-Hydroxypropiophenone
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Record name 2'-hydroxypropiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2'-Hydroxypropiophenone?

A1: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol. []

Q2: What types of intermolecular interactions are present in the solid-state structure of this compound?

A2: The crystal structure of this compound reveals antiparallel polar chains of molecules linked by intra- and intermolecular hydrogen bonds. These bonds primarily involve the oxime and hydroxyl groups. Interestingly, typical oxime-oxime hydrogen bonds are absent. []

Q3: How is this compound synthesized enzymatically?

A3: this compound can be produced through an enzymatic reaction utilizing benzoylformate decarboxylase. This enzyme catalyzes the condensation of benzaldehyde and acetaldehyde, resulting in the formation of this compound. This biocatalytic approach offers a sustainable alternative to conventional chemical synthesis. [, , , ]

Q4: What factors influence the enzymatic synthesis of this compound?

A4: Several factors can impact the enzymatic production of this compound, including pH, temperature, substrate concentration, and the specific benzoylformate decarboxylase enzyme used. For instance, the reaction generally exhibits a broad pH optimum ranging from 5 to 8 and a broad temperature optimum between 20–40°C. Notably, acetaldehyde, while serving as a substrate, can also lead to enzyme deactivation, impacting the overall yield. [, , ]

Q5: What types of reactors are employed for the enzymatic synthesis of this compound?

A5: Various reactor systems have been explored for the enzymatic production of this compound, including batch reactors, continuously operated membrane reactors, and microreactors. Each reactor type presents its own advantages and disadvantages in terms of conversion efficiency, enzyme stability, and ease of operation. []

Q6: What is the role of coenzyme regeneration in the production of (1S, 2S)-1-phenylpropane-1,2-diol from this compound?

A6: Coenzyme regeneration using systems like isopropanol or (R)-1-phenylethanol oxidation can significantly enhance the conversion of (S)-2-Hydroxypropiophenone to (1S, 2S)-1-phenylpropane-1,2-diol by Lactobacillus brevis alcohol dehydrogenase. Without regeneration, the equilibrium conversion reaches only 27.5%, while with isopropanol and (R)-1-phenylethanol regeneration, it increases to 99.0% and 70.1%, respectively. This highlights the importance of coenzyme regeneration for efficient biocatalytic processes. []

Q7: Can benzoylformate decarboxylase be immobilized for this compound synthesis?

A7: Yes, benzoylformate decarboxylase can be effectively immobilized onto magnetic chelate-epoxy supports. This immobilization strategy allows for easy recovery and reuse of the enzyme, making the process more economically viable and sustainable. []

Q8: What is the enantiomeric excess achieved in this compound production using benzoylformate decarboxylase?

A8: Using benzoylformate decarboxylase, a high enantiomeric excess of (R)-benzoin and (S)-2-Hydroxypropiophenone can be achieved, often exceeding 95%. This highlights the enzyme's excellent stereoselectivity, a crucial factor in producing enantiomerically pure compounds for pharmaceutical and fine chemical applications. [, ]

Q9: What alternative enzyme has been explored for the enantioselective synthesis of this compound?

A9: Apart from benzoylformate decarboxylase, benzaldehyde lyase (BAL) has demonstrated potential for the enantioselective synthesis of (R)-2-Hydroxypropiophenone derivatives. This enzyme catalyzes C-C bond formation between aromatic aldehydes and acetaldehyde, offering a different route to this valuable chiral building block. []

Q10: How do structural modifications of this compound impact its reactivity?

A10: Introducing substituents on the aromatic ring of this compound can influence its reactivity in various chemical reactions. For example, electron-donating groups can enhance nucleophilicity, while electron-withdrawing groups can decrease it. []

Q11: How does the presence of a hydroxyl group at the ortho position of this compound affect its diastereoselectivity in reactions?

A11: The hydroxyl group at the ortho position plays a critical role in achieving high diastereoselectivity during reactions involving the titanium enolate of this compound. This is particularly evident in Mannich-type reactions with N-tosylimines, where anti-β-aminoketones are obtained with exceptional selectivity (often >99:1). [, ]

Q12: How do substituents on N-tosylimines affect the diastereoselectivity of their reactions with titanium enolates of this compound?

A12: The presence of electron-donating or electron-withdrawing substituents on the phenyl ring of N-tosylimines can influence the diastereoselectivity of their reactions with titanium enolates derived from this compound, though high anti-selectivity generally persists. []

Q13: How does the addition of a second Lewis acid affect the Mannich-type reaction involving the titanium enolate of this compound?

A13: Interestingly, the addition of a second Lewis acid to the Mannich-type reaction utilizing the titanium enolate of this compound shows an opposite effect compared to reactions with other reported titanium enolates. This suggests a distinct reaction mechanism influenced by the specific structure of this compound and its enolate. []

Q14: Is this compound stable under UV irradiation?

A14: this compound can undergo photodegradation when exposed to UV light, leading to the formation of various decomposition products like 2'-amino-2'-hydroxypropiophenone. This photolability is an important consideration for its use in applications where UV exposure is expected. []

Q15: What are some of the degradation products observed for this compound?

A15: Decomposition of this compound, particularly under UV irradiation, can yield products like 2'-amino-2'-hydroxypropiophenone. Additionally, compounds like oxidized, rearranged, and condensed products have been identified. []

Q16: Can this compound act as a ligand in metal complexes?

A16: Yes, this compound, along with its derivatives like 2-hydroxypropiophenone oxime (Et-saoH2), can function as ligands in the formation of various metal complexes. These complexes often display intriguing magnetic properties, making them interesting for applications in materials science. [, , , , , , ]

Q17: What types of metal complexes incorporating this compound or its derivatives have been reported?

A17: A range of metal complexes with this compound or its derivatives have been synthesized, including those of lanthanides, iron(III), cobalt(II), nickel(II), copper(II), zinc(II), alkaline earth metals, and manganese. [, , , , , , , , , , , , ]

Q18: What are the potential applications of metal complexes containing this compound or its derivatives?

A18: Metal complexes incorporating this compound or its derivatives, especially those exhibiting interesting magnetic properties, hold potential in areas such as single-molecule magnets (SMMs) and magnetic materials. Their unique electronic and magnetic characteristics make them promising candidates for data storage, quantum computing, and molecular spintronics applications. [, , , ]

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